molecular formula C6H4IN3 B029738 3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 117007-52-0

3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B029738
CAS No.: 117007-52-0
M. Wt: 245.02 g/mol
InChI Key: TYXAGVKIICJXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The iodine atom at the 3-position of the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of 5-amino-1-phenylpyrazole with an unsaturated ketone in the presence of a catalyst such as zirconium tetrachloride. The ketones are often prepared using a stabilized ylide-facilitated Wittig reaction . Another method involves refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved .

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with boronic acids can yield various aryl-substituted pyrazolopyridines .

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Iodo-1H-pyrazolo[3,4-b]pyridine serves as a crucial building block for synthesizing kinase inhibitors. Kinases are enzymes that play vital roles in cellular signaling pathways and are often implicated in cancer progression. The compound's structure allows it to interact effectively with target proteins, making it a valuable scaffold for designing new therapeutic agents.

Case Study: Kinase Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activities against tropomyosin receptor kinases (TRKs), which are linked to various cancers. For instance, a series of synthesized derivatives were evaluated for their ability to inhibit TRKA, showing promising results in both in vitro and in vivo settings. One compound from this series advanced into clinical trials due to its effectiveness against TRK fusion-positive cancers resistant to existing treatments .

Biological Evaluation

The biological activity of this compound and its derivatives has been extensively studied. The compound has shown potential in treating various conditions, including cancer, inflammation, and neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds derived from this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases that are overexpressed in tumors .

Neuroprotective Effects

Some studies suggest that derivatives of this compound may also exhibit neuroprotective properties. By modulating signaling pathways involved in neuronal survival and apoptosis, these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the use of simple starting materials and environmentally friendly conditions. The ability to modify the compound's structure allows chemists to create a library of derivatives tailored for specific biological targets.

Synthesis Methodology

A common synthetic route involves the reaction of 2-chloro-3-pyridyl formaldehyde with hydrazine derivatives under controlled conditions. This method has been optimized to yield high purity products suitable for further biological evaluation .

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .

Biological Activity

3-Iodo-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of pyrazolo[3,4-b]pyridine derivatives. A notable method includes the cyclization of 2-chloro-3-cyanopyridine with hydrazine, followed by in situ diazotization and iodination at the C3 position. This approach has been shown to yield high purity and efficiency, with reported yields reaching up to 98% under optimized conditions .

Biological Activity Overview

The biological activities of this compound have been extensively studied, revealing its potential as a therapeutic agent across various disease models. Key activities include:

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : This compound has been identified as a GSK-3 inhibitor, which is relevant in the treatment of neurodegenerative diseases and cancers .
  • Anticancer Properties : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer activity. For instance, certain derivatives have shown effectiveness against bladder cancer by inhibiting fibroblast growth factor receptors (FGFR) .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological efficacy of this compound. Various substitutions at different positions on the pyrazole ring have been explored:

Position Substituent Biological Activity
C3IodineEnhances GSK-3 inhibition
C4MethylIncreases anticancer activity
C5EthylImproves selectivity for FGFR inhibition

These modifications can significantly influence the compound's binding affinity and selectivity for target enzymes or receptors.

Case Studies and Research Findings

  • GSK-3 Inhibition : A study demonstrated that 3-iodo derivatives effectively inhibited GSK-3 with an IC50 value in the nanomolar range. This inhibition was linked to improved outcomes in cellular models of Alzheimer's disease .
  • Antitumor Activity : In vitro assays showed that specific derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, including A172 and U87MG. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Recent studies highlighted the antimicrobial activity against Mycobacterium tuberculosis, showcasing its potential as a lead compound in tuberculosis treatment. The compound demonstrated micromolar potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-iodo-1H-pyrazolo[3,4-b]pyridine, and how can its purity be optimized?

The compound is typically synthesized via iodination of 1H-pyrazolo[3,4-b]pyridine using iodine (I₂) and potassium hydroxide (KOH) in dimethylformamide (DMF) at room temperature. After 2 hours, the crude product is purified by recrystallization in dichloromethane/hexane, yielding a white solid with 87.5% purity . Optimization involves controlling reaction stoichiometry (e.g., 2.5:1 molar ratio of I₂ to substrate) and using inert conditions to minimize byproducts. Purity is confirmed via ^1H NMR (e.g., δ 13.18 ppm for the NH proton) and mass spectrometry (m/z 245.02) .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) reveals a fused bicyclic system with a planar pyrazole-pyridine core (dihedral angle: 0.82°) and an iodine substituent at position 3. Key intermolecular interactions include N–H⋯N hydrogen bonds (forming centrosymmetric dimers), C–I⋯N halogen bonds (zigzag chains along the b-axis), and π-π stacking (interplanar distance: ~3.3 Å). Crystallographic parameters: monoclinic system (C2/c), a = 10.7999 Å, b = 7.7939 Å, c = 17.406 Å, β = 101.75° .

Q. What are the common derivatization reactions of this compound for functional group introduction?

The iodine substituent undergoes cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura) and nucleophilic substitutions. For example, primary amines react via aminocarbonylation (using CO generated ex situ from formic acid and mesyl chloride) to form carboxamide derivatives in >95% yield without dicarbonylation byproducts . Alkylation at N1 can be achieved using cesium carbonate (Cs₂CO₃) and benzyl halides (e.g., 4-fluorobenzyl bromide) in DMF .

Advanced Research Questions

Q. How does regioselectivity in C–H arylation of pyrazolo[3,4-b]pyridine derivatives influence functionalization strategies?

Palladium/copper(I) iodide (Pd/CuI) systems enable γ-C–H arylation of the pyridine ring with high regioselectivity. For example, PdCl₂(PPh₃)₂ catalyzes coupling with aryl halides, yielding single regioisomers (e.g., 77% isolated yield for 6.2.1a). The regioselectivity arises from electronic effects of the iodine substituent and steric hindrance at the α-position . Computational studies (DFT) are recommended to predict site reactivity for novel substrates.

Q. What challenges arise in synthesizing enantiomerically pure pyrazolo[3,4-b]pyridine analogues, and how are they addressed?

Asymmetric synthesis using chiral-at-metal Rh(III) catalysts achieves enantioselectivity up to 99%. A Friedel-Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles generates fused pyrazolo[3,4-b]pyridines. Key parameters include chiral ligand design (e.g., binaphthyl derivatives) and solvent polarity control to minimize racemization .

Q. How do structural modifications at the C3 and C6 positions affect the bioactivity of pyrazolo[3,4-b]pyridine derivatives?

Substituents at C3/C6 significantly modulate antimicrobial and kinase inhibitory activity. For instance:

  • Antimicrobial activity : Chloro groups at C3 reduce potency (MIC > 128 µg/mL), while p-methyl groups at C6 decrease antibacterial efficacy (e.g., 11b and 11f against S. aureus) .
  • Kinase inhibition : FGFR1 inhibitors with 4-fluorobenzyl groups at N1 (e.g., compound 7n) show IC₅₀ < 10 nM and in vivo tumor suppression in H1581 xenografts . SAR studies recommend electron-withdrawing groups for enhanced target binding.

Q. What computational methods are employed to predict the physicochemical and electronic properties of this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict nonlinear optical (NLO) properties. For example, HMBPP (a derivative with a benzofuran moiety) exhibits high hyperpolarizability (β₀ = 3.12 × 10⁻³⁰ esu), indicating potential in photonics. Thermodynamic properties (ΔH, ΔG) are derived via vibrational frequency analysis .

Q. How do crystal packing interactions influence the stability and solubility of this compound?

The crystal lattice stability is governed by N–H⋯N hydrogen bonds (2.89 Å), C–I⋯N halogen bonds (3.41 Å), and π-π stacking (centroid distance: 3.43 Å). These interactions reduce solubility in polar solvents (e.g., water solubility < 0.1 mg/mL) but enhance thermal stability (decomposition >250°C). Co-crystallization with PEG-based polymers improves bioavailability .

Q. Methodological Guidance

  • Synthetic Troubleshooting : If aminocarbonylation yields drop below 90%, ensure CO stoichiometry (1.2–1.5 equiv.) and use COware® reactors to prevent gas leakage .
  • Biological Assays : For kinase inhibition screens, use fluorescence polarization (FP) assays with ATP concentrations adjusted to Km values (e.g., 50 µM for FGFR1) .
  • Data Contradictions : Discrepancies in antimicrobial SAR may stem from bacterial efflux pump activity; include verapamil (a pump inhibitor) in MIC assays to confirm intrinsic activity .

Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXAGVKIICJXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554904
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117007-52-0
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.